1-Chloro-1,1,2,2,2-pentaphenyldisilane
Description
1-Chloro-1,1,2,2,2-pentamethyldisilane (CAS RN: 1560-28-7) is an organosilicon compound with the molecular formula C₅H₁₅ClSi₂ and a molecular weight of 166.80 g/mol . It is a colorless liquid at 20°C with a boiling point of 134–135°C and a density of 0.868 g/cm³ . Structurally, it features a disilane backbone (Si–Si bond) with five methyl groups and one chlorine atom distributed across the two silicon atoms. The compound is sensitive to moisture and requires storage under inert gases (e.g., nitrogen or argon) at -20°C to prevent decomposition .
Key applications include its role as a precursor in Grignard reactions to synthesize ethynyl-substituted disilanes, such as 1-ethynyl-1,1,2,2,2-pentamethyldisilane, which are intermediates in polymer and materials chemistry . Synonyms for this compound include chloropentamethyldisilane and disilane, 1-chloro-1,1,2,2,2-pentamethyl .
Properties
CAS No. |
4321-91-9 |
|---|---|
Molecular Formula |
C30H25ClSi2 |
Molecular Weight |
477.1 g/mol |
IUPAC Name |
chloro-diphenyl-triphenylsilylsilane |
InChI |
InChI=1S/C30H25ClSi2/c31-33(29-22-12-4-13-23-29,30-24-14-5-15-25-30)32(26-16-6-1-7-17-26,27-18-8-2-9-19-27)28-20-10-3-11-21-28/h1-25H |
InChI Key |
VDBGHCQDDVCUKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-1,1,2,2,2-pentaphenyldisilane can be synthesized through various methods. One common approach involves the reaction of chlorosilanes with phenyl lithium reagents. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
ClSi(Ph)3+LiPh→PhSi(Ph)2Li+LiCl
This intermediate can then be further reacted with additional chlorosilanes to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1,1,2,2,2-pentaphenyldisilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines, to form new derivatives.
Oxidation Reactions: The phenyl groups can undergo oxidation under specific conditions to form phenol derivatives.
Reduction Reactions: The disilane backbone can be reduced to form silane derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium alkoxides or amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of alkoxy or amino derivatives.
Oxidation: Formation of phenol derivatives.
Reduction: Formation of silane derivatives.
Scientific Research Applications
1-Chloro-1,1,2,2,2-pentaphenyldisilane has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1,1,2,2,2-pentaphenyldisilane involves its interaction with various molecular targets. The chlorine atom and phenyl groups can participate in electrophilic and nucleophilic interactions, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures. The disilane backbone provides a flexible framework that can accommodate various functional groups, enhancing the compound’s reactivity and versatility.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Chloro-1,1,2,2-Tetramethyl-2-phenyldisilane (CAS RN: 941-15-1)
This compound substitutes one methyl group with a phenyl ring, resulting in the molecular formula C₁₀H₁₇ClSi₂ (molecular weight: 228.87 g/mol) . Applications are less documented but likely involve specialized organosilicon synthesis.
1,1,2,2-Tetrachloro-1,2-dimethyldisilane (CAS RN: 4518-98-3)
With four chlorine atoms replacing methyl groups, this compound (C₂H₄Cl₄Si₂ ) exhibits higher reactivity due to the electronegative chlorine substituents. Its safety data sheet (SDS) highlights hazards such as corrosive effects on skin and respiratory irritation, necessitating stringent handling protocols . The increased chlorine content likely elevates its boiling point and density compared to pentamethyldisilane, though exact values are unspecified in the evidence.
1,2-Diethynyl-1,1,2,2-tetramethyldisilane
Synthesized from dichlorodisilane precursors, this compound replaces chlorine with ethynyl (–C≡CH) groups . The ethynyl functionality enables cross-coupling reactions, making it valuable in creating silicon-based polymers with conjugated systems. Its reactivity profile differs significantly from chlorinated analogs due to the alkyne moiety.
Comparative Data Table
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